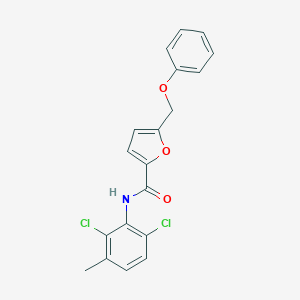

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide, also known as DMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMF is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various biological processes such as pain sensation, inflammation, and thermoregulation.

Mécanisme D'action

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, allowing ions such as calcium and sodium to enter the cell. The influx of calcium ions triggers the release of neurotransmitters from sensory neurons, leading to pain sensation and inflammation.

Biochemical and Physiological Effects:

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has been shown to induce pain and inflammation in animal models, which is consistent with its activation of TRPV1 channels. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has also been shown to increase body temperature and heart rate, indicating its effects on thermoregulation and cardiovascular function. In addition, N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has been shown to modulate the release of cytokines and chemokines, which are involved in the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide in lab experiments is its potency as a TRPV1 agonist. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide can activate TRPV1 channels at low concentrations, allowing for precise control of the experimental conditions. However, one limitation of using N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide is its potential toxicity at high concentrations. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has been shown to induce cell death in some cell types, and caution should be taken when using high concentrations of N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide in experiments.

Orientations Futures

There are several future directions for N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide research. One area of interest is the development of new TRPV1 agonists with improved selectivity and potency. Another area of interest is the investigation of the role of TRPV1 channels in diseases such as chronic pain, inflammation, and cancer. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide and other TRPV1 agonists may have potential therapeutic applications in these diseases. Finally, the effects of TRPV1 activation on other physiological processes such as metabolism and immune function should be further investigated.

Méthodes De Synthèse

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide can be synthesized using a multi-step process starting from 2,6-dichloro-3-methylphenol and 5-hydroxymethylfurfural. The first step involves the protection of the phenol group using a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 5-hydroxymethylfurfural in the presence of a Lewis acid catalyst to form the desired product, N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide.

Applications De Recherche Scientifique

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has been widely used as a research tool to investigate the role of TRPV1 channels in various biological processes. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and temperature. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has been shown to activate TRPV1 channels, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain sensation and inflammation. N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide has also been used to study the effects of TRPV1 activation on thermoregulation and cardiovascular function.

Propriétés

Nom du produit |

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)-2-furamide |

|---|---|

Formule moléculaire |

C19H15Cl2NO3 |

Poids moléculaire |

376.2 g/mol |

Nom IUPAC |

N-(2,6-dichloro-3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

InChI |

InChI=1S/C19H15Cl2NO3/c1-12-7-9-15(20)18(17(12)21)22-19(23)16-10-8-14(25-16)11-24-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,23) |

Clé InChI |

FVTFQADLBNKMQH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)Cl |

SMILES canonique |

CC1=C(C(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)

![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)